

Literature review of 1-(4-Carboxyphenyl)-5-mercaptop-1H-tetrazole

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Compound of Interest

Compound Name: 1-(4-Carboxyphenyl)-5-mercaptop-1H-tetrazole

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An In-depth Technical Guide on 1-(4-Carboxyphenyl)-5-mercaptop-1H-tetrazole

This technical guide provides a comprehensive literature review of **1-(4-Carboxyphenyl)-5-mercaptop-1H-tetrazole**, also known by its synonym 4-(5-mercaptop-1H-tetrazol-1-yl)benzoic acid. The content is tailored for researchers, scientists, and drug development professionals, summarizing its chemical properties, potential synthesis, and likely applications based on data from related compounds.

Core Compound Information

1-(4-Carboxyphenyl)-5-mercaptop-1H-tetrazole is a bifunctional organic molecule featuring both a carboxylic acid group and a mercapto-tetrazole moiety. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry, often leading to improved metabolic stability and pharmacokinetic profiles.^[1] The presence of the thiol group suggests potential for metal coordination and use in materials science, particularly as a corrosion inhibitor.

Table 1: Physicochemical Properties of 1-(4-Carboxyphenyl)-5-mercaptop-1H-tetrazole and Related Compounds

Property	1-(4-Carboxyphenyl)-5-mercaptop-1H-tetrazole	1-Phenyl-5-mercaptotetrazole	4-(1H-Tetrazol-5-yl)benzoic acid monohydrate
CAS Number	23249-95-8[2][3][4]	86-93-1	Not Available
Molecular Formula	C8H6N4O2S[2][3][4]	C7H6N4S	C8H6N4O2·H2O[5]
Molecular Weight	222.22 g/mol [2][3][4]	178.22 g/mol	208.18 g/mol [5]
Appearance	White to light yellow powder/crystal[3]	White odorless crystalline powder	Crystalline solid[5]
Purity	>95.0% (T)(HPLC)[3]	Not specified	Not specified
Boiling Point	466.301°C at 760 mmHg	Not available	Not available
Density	1.676 g/cm ³	Not available	Not available

Synthesis and Characterization

While a specific, detailed synthesis protocol for **1-(4-Carboxyphenyl)-5-mercaptop-1H-tetrazole** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for similar tetrazole derivatives. The general synthesis of 5-substituted 1H-tetrazoles often involves the [3+2] cycloaddition of an azide source with a nitrile. A common and environmentally friendly approach utilizes sodium azide with a zinc catalyst in water.

Proposed Experimental Protocol: Synthesis of **1-(4-Carboxyphenyl)-5-mercaptop-1H-tetrazole**

This proposed protocol is adapted from the synthesis of related tetrazole compounds.

Objective: To synthesize **1-(4-Carboxyphenyl)-5-mercaptop-1H-tetrazole** from 4-cyanobenzoic acid.

Materials:

- 4-cyanobenzoic acid
- Sodium azide (NaN_3)
- Zinc bromide (ZnBr_2)
- Hydrochloric acid (HCl), 2M
- Deionized water
- Teflon-lined stainless steel autoclave
- Standard laboratory glassware and purification apparatus

Procedure:

- In a Teflon-lined stainless steel autoclave, combine 4-cyanobenzoic acid (1.0 mmol), sodium azide (1.0 mmol), and zinc bromide (1.0 mmol).
- Add 10 mL of deionized water to the mixture.
- Seal the autoclave and heat it to 140°C for 72 hours.
- After cooling to room temperature at a rate of 1 K/h, carefully open the autoclave.
- Acidify the resulting solid powder with 2M HCl to precipitate the product.
- Filter the crude product, wash with cold deionized water, and dry under vacuum.
- Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure **1-(4-Carboxyphenyl)-5-mercaptop-1H-tetrazole**.

Characterization: The structure of the synthesized compound would be confirmed using the following spectroscopic methods. Expected spectral data are inferred from the compound's structure.

Table 2: Expected Spectroscopic Data for **1-(4-Carboxyphenyl)-5-mercaptop-1H-tetrazole**

Technique	Expected Data
¹ H NMR	Aromatic protons (doublets, ~7.5-8.2 ppm), Carboxylic acid proton (singlet, >12 ppm), Thiol proton (broad singlet, variable ppm)
¹³ C NMR	Aromatic carbons (~125-140 ppm), Carboxylic acid carbon (~167 ppm), Tetrazole carbon (~150 ppm)
FT-IR (cm ⁻¹)	O-H stretch (broad, ~2500-3300), C=O stretch (~1700), C=N stretch (~1600), C-S stretch (~600-700)
Mass Spec (ESI-)	[M-H] ⁻ at m/z 221.02

Potential Applications and Biological Activity

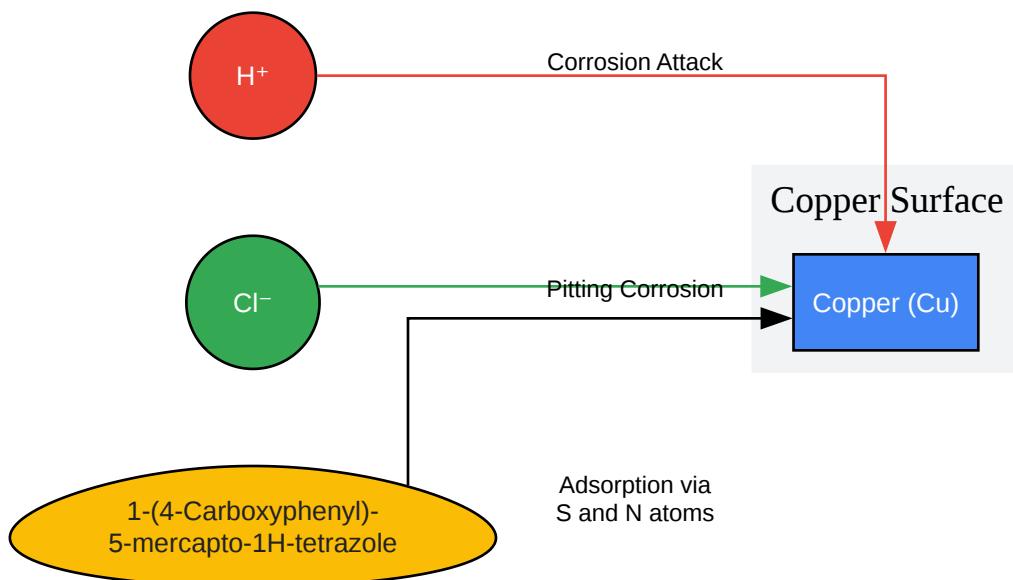
Based on the literature for structurally related compounds, **1-(4-Carboxyphenyl)-5-mercaptop-1H-tetrazole** is expected to exhibit several valuable biological activities and material science applications.

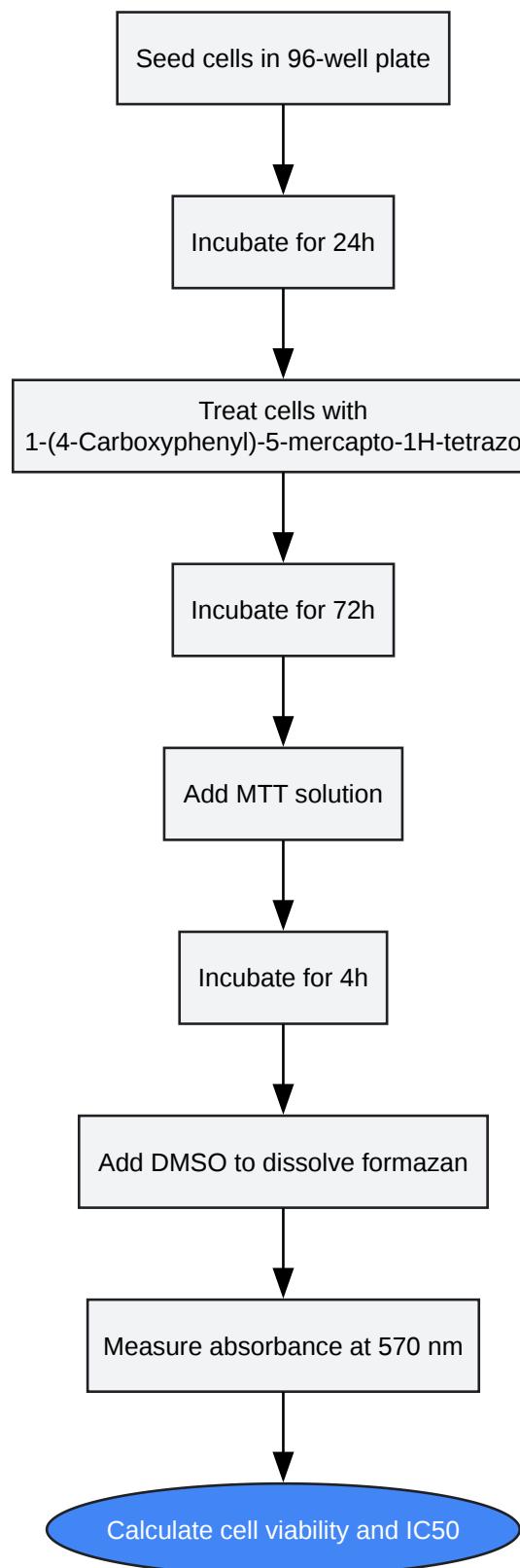
Corrosion Inhibition

Mercapto-tetrazole derivatives are well-documented as effective corrosion inhibitors, particularly for copper and its alloys. The mechanism involves the formation of a protective film on the metal surface through the coordination of the sulfur and nitrogen atoms of the tetrazole ring with the metal ions.

Table 3: Corrosion Inhibition Efficiency of Related Tetrazole Compounds

Compound	Metal	Corrosive Medium	Inhibition Efficiency (%)	Concentration	Reference
1-Ethyl-5-mercapto-1H-tetrazole	Copper	0.5M H ₂ SO ₄	88.30	200 mg/L	[2]
1-Phenyl-5-mercaptotetrazole	Copper	0.5 M HCl	98	10 ⁻³ M	
1-Phenyl-5-mercaptotetrazole	Copper	1M Acetic Acid	89	5 x 10 ⁻⁴ M	



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